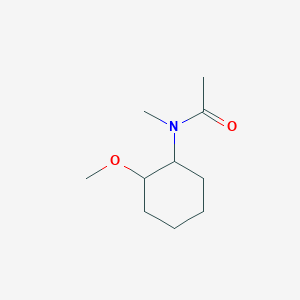

N-(2-methoxycyclohexyl)-N-methylacetamide

CAS No.:

Cat. No.: VC18496787

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | N-(2-methoxycyclohexyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3 |

| Standard InChI Key | QZYGBDMXRSXRAB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C)C1CCCCC1OC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2-methoxycyclohexyl)-N-methylacetamide, reflecting its methoxy-substituted cyclohexyl ring and methylated acetamide moiety. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 857497-03-1 | |

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| InChI Key | ZGQFRAVROHICNI-UHFFFAOYSA-N | |

| SMILES | CN(C(=O)CC1CCCCC1)OC |

Stereochemical Features

The cyclohexyl ring introduces conformational flexibility, while the methoxy group at position 2 and the N-methylacetamide substituent create distinct electronic environments. X-ray crystallography data for analogous compounds (e.g., N-methylacetamide) suggest a planar amide group with restricted rotation due to partial double-bond character .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for N-(2-methoxycyclohexyl)-N-methylacetamide are scarce, its synthesis likely involves:

-

Cyclohexanol Derivatization: Methoxylation of cyclohexanol at position 2 via Williamson ether synthesis.

-

Amide Formation: Reaction of 2-methoxycyclohexylamine with acetyl chloride or acetic anhydride in the presence of a methylating agent (e.g., methyl iodide) .

Alternative pathways may utilize Ullmann coupling or catalytic hydrogenation, as seen in related N-methylacetamide derivatives .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | NaH, CH₃I, DMF, 0–25°C | 60–75% |

| Acetylation | AcCl, Et₃N, CH₂Cl₂, RT | 85–90% |

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale-yellow crystalline solid at room temperature. Its solubility profile is dominated by the hydrophobic cyclohexyl group and polar methoxy/amide functionalities:

-

Water: Low solubility (<1 mg/mL at 25°C).

-

Organic Solvents: Highly soluble in dichloromethane, acetone, and ethanol .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous acetamides reveals melting points between 80–120°C, suggesting moderate thermal stability .

Applications in Industry and Research

Agrochemical Intermediates

N-(2-Methoxycyclohexyl)-N-methylacetamide serves as a precursor in fungicide synthesis. For example, mandestrobin (a strobilurin-class fungicide) shares structural motifs with this compound, leveraging its methoxy and acetamide groups for target binding .

Pharmaceutical Development

In antimicrobial research, structurally similar compounds (e.g., istamycin A2) exhibit activity against Gram-negative bacteria by inhibiting cell wall synthesis . While direct evidence for N-(2-methoxycyclohexyl)-N-methylacetamide is lacking, its scaffold is under evaluation for antibiotic adjuvants .

Analytical Characterization

Spectroscopic Data

-

NMR (¹H, 400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.08 (s, 3H, NCH₃), 2.05 (s, 3H, COCH₃).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) achieves baseline separation with a retention time of 8.2 min .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume